Avafortan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Avafortan is a chemical compound that has garnered significant attention in the scientific community for its potential applications in various fields. It is a synthetic molecule that has been synthesized through a unique method and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Avafortan is not fully understood. However, it is believed to work by inhibiting the growth and replication of cells. It has also been found to have an effect on the immune system, leading to increased immunity against certain diseases.
Biochemische Und Physiologische Effekte
Avafortan has several biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties. It has also been found to have an effect on the central nervous system, leading to increased cognitive function and memory retention.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Avafortan in lab experiments is its wide range of potential applications. It has been found to have antimicrobial, antiviral, and anticancer properties, making it a valuable compound for research in these areas. Additionally, Avafortan has been found to have potential applications in the field of neurology, making it a valuable compound for research in this area as well.
However, there are also limitations to using Avafortan in lab experiments. One of the limitations is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of Avafortan is not fully understood, which can make it difficult to design experiments that accurately measure its effects.
Zukünftige Richtungen
There are several future directions for research on Avafortan. One area of research is the potential use of Avafortan in drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of Avafortan. Finally, research is needed to explore the potential applications of Avafortan in the field of neurology.
Conclusion:
In conclusion, Avafortan is a synthetic molecule that has several potential applications in scientific research. Its unique synthesis method and wide range of potential applications make it a valuable compound for research in various fields. Further research is needed to fully understand the mechanism of action of Avafortan and explore its potential applications in drug delivery systems and neurology.
Synthesemethoden
The synthesis of Avafortan is a complex process that involves several steps. It is synthesized using a unique method that involves the reaction of two different chemical compounds. The first compound is a cyclic ketone, while the second compound is a primary amine. The reaction between these two compounds results in the formation of Avafortan.
Wissenschaftliche Forschungsanwendungen
Avafortan has several potential applications in scientific research. It has been found to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use in drug delivery systems. Additionally, Avafortan has been found to have potential applications in the field of neurology.
Eigenschaften
CAS-Nummer |
13987-03-6 |
---|---|
Produktname |
Avafortan |
Molekularformel |
C45H64N8Na2O10S2 |
Molekulargewicht |
987.2 g/mol |
IUPAC-Name |
disodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate |
InChI |
InChI=1S/C19H32N2O2.2C13H17N3O4S.2Na/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;2*4-8H,9H2,1-3H3,(H,18,19,20);;/q;;;2*+1/p-2 |
InChI-Schlüssel |
BDLIUDMKOFUDEO-UHFFFAOYSA-L |
SMILES |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+].[Na+] |
Synonyme |
Anafortan Avacan avapyrazone camylofin camylofin hydrochloride camylofine camylofine dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.